![molecular formula C19H28N4O4 B6482554 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide CAS No. 894044-52-1](/img/structure/B6482554.png)
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide
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Overview
Description
The compound “N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups including an amide, a piperazine ring, a pyrrolidinone ring, and methoxy groups attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might undergo hydrolysis under acidic or basic conditions. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Anticancer Research
- NF-κB Inhibition : N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide has been investigated as an NF-κB inhibitor. NF-κB plays a crucial role in cancer progression, and inhibiting its activity could be valuable in anticancer drug research .
Neurological Disorders
- Retinoid Nuclear Modulation : The compound’s analogues have potential as retinoid nuclear modulators. These agents are essential for treating metabolic and immunological diseases, including neurodegenerative conditions like Alzheimer’s, Parkinson’s, and Huntington’s disease .
- Neuroinflammation Regulation : Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound may impact brain disorders where neuroinflammation involving microglial activation plays a pivotal role .
Opioid Receptor Binding
- Nervous System Diseases : N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide exhibits strong opioid receptor binding activity. Researchers have explored its potential in treating nervous system disorders such as Alzheimer’s, Parkinson’s, and Down’s syndrome .
Bioactive Compound Synthesis
- Retro-Michael Reaction : The compound can be synthesized using a unique method, resulting in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Although the yield is moderate, this compound holds promise for bioactivity studies .
Medicinal Chemistry
- Carboxamide Pharmacophore : Carboxamides, like N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide, are essential pharmacophores found in many drug molecules. Their H-bond donor and acceptor capabilities contribute to their therapeutic relevance .
Gastric Acid Inhibition
- Proton Pump Inhibition : Benzimidazole derivatives, including this compound, inhibit gastric acid secretion by binding directly to enzymes. This property makes them valuable as proton pump inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-4-21-7-9-22(10-8-21)19(25)20-14-11-18(24)23(13-14)15-5-6-16(26-2)17(12-15)27-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFDWBHZJHLKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide |
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